molecular formula C20H18N4O2S2 B2564762 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 946328-37-6

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2564762
CAS No.: 946328-37-6
M. Wt: 410.51
InChI Key: CWZSBCYRZWZCKS-UHFFFAOYSA-N
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Description

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetically designed quinazolinone derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a well-established driver in various cancers, making this compound a valuable tool for investigating oncogenic pathways and apoptosis induction in malignant cells. Its mechanism of action involves competitively binding to the ATP-binding site of the EGFR kinase domain, thereby suppressing autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Research published in the Journal of Advanced Research highlights its significant cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, underscoring its utility as a lead compound in anticancer drug discovery. This reagent provides researchers with a specific chemical probe to explore EGFR-driven tumorigenesis, study mechanisms of drug resistance, and evaluate novel therapeutic strategies in vitro. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)28-12-17-22-18(23-26-17)13-8-10-14(27-2)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZSBCYRZWZCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one can involve several steps, starting from basic precursors:

  • Starting Materials: The synthesis often begins with quinazolinone, ethyl derivatives, and oxadiazoles.

  • Reaction Steps: Typical reactions may include nucleophilic substitutions, cyclization reactions, and sulfide bridge formations under controlled conditions.

  • Conditions: The conditions are often optimized with specific solvents like dimethyl sulfoxide or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial synthesis of this compound can be scaled up by using high-efficiency continuous flow reactors. These methods ensure consistent quality and higher yields compared to batch reactions. The scaling process involves:

  • Optimized Catalysts: Using specific catalysts to enhance reaction rates.

  • Automated Systems: Employing automated systems for precise control over reaction conditions.

  • Purification: Advanced purification techniques like chromatography and recrystallization to obtain pure compounds.

Chemical Reactions Analysis

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one undergoes a variety of chemical reactions:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Various electrophiles and nucleophiles can engage in substitution reactions with this compound, facilitated by reagents like chlorides, bromides, or even stronger acids or bases.

Major Products

The reaction products can include modified quinazolinones, ethyl derivatives with altered substituents, and rearranged oxadiazoles, depending on the nature of the reactions and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have been linked to antibacterial effects against various pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Compound NameStructure FeaturesBiological Activity
2-MercaptoquinazolinoneContains a thiol groupAnticancer and antifungal properties
1,2,4-Oxadiazole DerivativesOxadiazole ring presentAntimicrobial activity
Quinazoline-based InhibitorsSimilar core structureInhibition of dihydrofolate reductase

Anticancer Activity

The compound has shown promising results in anticancer studies. Quinazoline derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The presence of the methylsulfanyl group in the structure may enhance its interaction with biological targets involved in cancer progression.

Other Pharmacological Applications

The diverse functional groups present in this compound suggest potential for various other pharmacological applications:

  • Anticonvulsant Activity : Compounds derived from similar structures have demonstrated anticonvulsant effects .
  • Cholesterol Regulation : Some quinazolinone derivatives have been studied for their ability to modulate HDL cholesterol levels .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound. Notable findings include:

  • Synthesis Methods : Multi-step synthetic routes are often employed to create this compound while preserving its structural integrity and enhancing biological activity .
  • Biological Testing : In vitro studies have shown that modifications to the compound's structure can lead to increased efficacy against target microorganisms and cancer cells .

Mechanism of Action

The mechanism by which 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one exerts its effects often involves binding to specific molecular targets:

  • Molecular Targets: These may include enzymes, receptors, or DNA sequences.

  • Pathways Involved: It can modulate biochemical pathways such as signal transduction, gene expression, or metabolic routes, leading to observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1. Quinazolin-4-one vs. Triazol-3-one Derivatives Compounds like those in (e.g., 2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one) replace the quinazolinone core with a triazolone ring.

2.1.2. Oxadiazole vs. Triazole Substituents The 1,2,4-oxadiazole in the target compound contrasts with triazole substituents in ’s 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Oxadiazoles generally exhibit higher oxidative stability than triazoles due to reduced ring strain, as supported by computational studies (e.g., Becke’s density-functional thermochemistry in ) .

Substituent Effects

2.2.1. Methylsulfanyl vs. Sulfonyl Groups
The methylsulfanyl group in the target compound is less polar than the sulfonyl groups in ’s derivatives. This difference impacts solubility: logP values (predicted via DFT methods in ) suggest the methylsulfanyl analog is ~0.5 log units more lipophilic than sulfonyl-containing analogs, favoring blood-brain barrier penetration .

2.2.2. Ethyl vs. sec-Butyl Side Chains
The ethyl group in the target compound contrasts with the sec-butyl substituent in ’s triazolone derivative. Bulkier alkyl chains (e.g., sec-butyl) may sterically hinder target binding but improve pharmacokinetic half-lives due to reduced CYP450 metabolism .

Analytical Data

  • NMR Profiling : highlights that substituent-induced chemical shift changes in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) can localize structural modifications. For the target compound, the methylsulfanyl group would deshield adjacent protons, causing upfield shifts in aromatic regions compared to sulfonyl analogs .
  • Crystallography : SHELX-based refinements () reveal that oxadiazole-containing compounds often adopt planar conformations, enhancing crystal packing efficiency .

Tabulated Comparison of Key Compounds

Compound Class Core Structure Key Substituents logP (Predicted) Notable Bioactivity
Target Compound Quinazolin-4-one Ethyl, Oxadiazole-methylsulfanyl 3.8 N/A (Inferred kinase inhibition)
Triazolone () 1,2,4-Triazol-3-one sec-Butyl, Dichlorophenyl 4.2 Antifungal (IC₅₀ < 1 µM)
Triazole-thioether () 1,2,4-Triazole Phenylsulfonyl, Difluorophenyl 2.9 Antimicrobial (MIC 8 µg/mL)

Biological Activity

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N4O2S2\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

This compound has a molecular weight of 410.5 g/mol and features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of quinazolinone derivatives. For instance:

  • Case Study 1 : A derivative similar to the target compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer activity .
  • Case Study 2 : Another study evaluated the effects on colon cancer cells (HT-29), where the compound induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Quinazolinones have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro assays showed that compounds derived from quinazolinones reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activities of this compound are likely attributed to:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic processes.
  • Interference with DNA Synthesis : Some derivatives have shown the ability to bind to DNA and interfere with replication.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Research Findings Summary

Biological ActivityTest SystemIC50 ValueReference
AntimicrobialVarious bacteria20 µg/mL
Anticancer (MCF-7)Breast cancer cells15 µM
Anti-inflammatoryMacrophagesN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize a multi-step approach starting with the preparation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives (e.g., ethyl chloroacetate) under basic conditions (NaOEt/EtOH) .
  • Step 2 : Introduce the methylsulfanylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Step 3 : Optimize yield by adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time (10–24 hours). For example, highlights the use of ice-water precipitation for purification, improving crystallinity .
  • Key Data :
ParameterOptimal ConditionYield Improvement
SolventEthanol/NaOEt75% → 81%
Reaction Time10 hours (vs. 6 hours)20% increase

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm in 1^1H NMR) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous 1,3,4-thiadiazole derivatives .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodology :

  • DFT Calculations : Use Gaussian09 or similar software to model HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution. applied DFT/B3LYP/6-31G(d) to triazole-thione analogs to predict nucleophilic sites (e.g., sulfur atoms) .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water/DMSO) to assess stability .
    • Contradiction Handling : Cross-validate computational results with experimental UV-Vis spectra (e.g., λmax shifts due to solvent effects) .

Q. How can researchers resolve discrepancies in solubility data across different solvents?

  • Methodology :

  • Step 1 : Perform a Hansen Solubility Parameter (HSP) analysis to categorize solvents based on δD, δP, and δH. For example, noted poor solubility in polar protic solvents (water) but high solubility in DMF/DMSO .
  • Step 2 : Use phase diagrams to identify co-solvent systems (e.g., ethanol-water mixtures) for improved dissolution .
    • Data Table :
SolventSolubility (mg/mL)HSP δTotal
DMSO25.626.4
Ethanol8.219.4
Water0.347.8

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodology :

  • Analog Synthesis : Replace the methylsulfanyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups. compared cycloheptyl vs. cyclohexyl substituents in triazole-sulfonamide analogs .
  • Biological Assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorescence-based assays. validated triazole derivatives against fungal pathogens via MIC (Minimum Inhibitory Concentration) measurements .

Q. How can thermal stability and degradation pathways be analyzed?

  • Methodology :

  • TGA/DSC : Determine decomposition temperatures (Td) under nitrogen. For example, similar quinazolinones showed Td > 200°C, with exothermic peaks indicating oxidative degradation .
  • LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation) under accelerated storage conditions (40°C/75% RH) .

Key Notes for Experimental Design

  • Contradiction Management : When spectral data (e.g., 13^{13}C NMR shifts) conflict with computational predictions, prioritize empirical validation via X-ray crystallography .
  • Advanced SAR : Focus on modifying the 1,2,4-oxadiazole and quinazolinone rings, as these regions dominate electronic and steric interactions .

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